molecular formula C9H7FN2O B2388272 1-(4-fluorophenyl)-1H-pyrazol-4-ol CAS No. 77458-31-2

1-(4-fluorophenyl)-1H-pyrazol-4-ol

Cat. No. B2388272
CAS RN: 77458-31-2
M. Wt: 178.166
InChI Key: QRZKTHXGLQTSDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides. The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities.


Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.

Scientific Research Applications

Breast Cancer Research

Interestingly, pyrazole derivatives have been investigated specifically for their impact on breast cancer:

Hepatic Cancer Agents

Pyrazoles have been patented as potential hepatic cancer (HePG-2) agents .

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds are popular in drug development:

Chiral Intermediates

The compound can give rise to chiral intermediates, which find wide application in asymmetric synthesis .

Synthetic Pathways

Understanding the synthesis of pyrazoles is essential:

Safety and Hazards

Safety data sheets for related compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Future research could focus on further exploring the biological activities of “1-(4-fluorophenyl)-1H-pyrazol-4-ol” and related compounds. This could include investigating their potential as therapeutic agents, as well as their physical and chemical properties .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZKTHXGLQTSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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